4-Fluoro-3-hydroxybenzamide

HDAC6 Epigenetics Zinc-binding group

4-Fluoro-3-hydroxybenzamide is a selectively fluorinated benzamide zinc-binding group (ZBG) that delivers 5 nM HDAC6 inhibitory potency and a 96-fold selectivity window over HDAC9 — a discrimination level unattainable with non-fluorinated 3-hydroxybenzamide or 4-fluorobenzamide analogs. Substituting this scaffold risks confounding SAR interpretation and invalidating assay reproducibility. Supplied at ≥95% purity for direct incorporation into medicinal chemistry optimization, focused HDAC6 inhibitor library synthesis, and HDAC6 enzymatic assay validation as a nanomolar positive control.

Molecular Formula C7H6FNO2
Molecular Weight 155.128
CAS No. 1243381-28-3
Cat. No. B2767459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-hydroxybenzamide
CAS1243381-28-3
Molecular FormulaC7H6FNO2
Molecular Weight155.128
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)O)F
InChIInChI=1S/C7H6FNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11)
InChIKeyMSBIOIQQTYCMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-hydroxybenzamide (CAS 1243381-28-3): A Fluorinated Benzamide Scaffold for HDAC6-Focused Research


4-Fluoro-3-hydroxybenzamide is a small-molecule benzamide derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol, characterized by a fluorine atom at the para-position and a hydroxyl group at the meta-position of the benzamide ring . It belongs to the class of ortho-aminoanilide-like zinc-binding groups (ZBGs) that chelate the catalytic zinc ion in histone deacetylases (HDACs) [1]. Unlike broader-spectrum benzamide-based HDAC inhibitors, the specific 4-fluoro-3-hydroxy substitution pattern confers measurable isoform selectivity and nanomolar potency against HDAC6 [2]. This compound is supplied as a research-grade intermediate with typical purity specifications of 95–98% and is intended for in vitro enzymology, medicinal chemistry optimization, and targeted library synthesis .

Why 4-Fluoro-3-hydroxybenzamide (CAS 1243381-28-3) Cannot Be Substituted with Generic 3-Hydroxybenzamide Analogs


The 4-fluoro substitution in 4-Fluoro-3-hydroxybenzamide is not a silent structural decoration; it fundamentally alters the compound's HDAC isoform selectivity profile and enzymatic potency relative to the unsubstituted 3-hydroxybenzamide scaffold [1]. In the context of zinc-dependent HDAC inhibition, fluorination of the benzamide zinc-binding group has been demonstrated to enhance target engagement and improve metabolic stability, as seen in the development of clinical-stage HDAC inhibitors such as chidamide [1][2]. Critically, 4-Fluoro-3-hydroxybenzamide achieves a 96-fold selectivity window for HDAC6 over HDAC9 [3]—a level of discrimination that generic, non-fluorinated benzamides do not consistently reproduce in standardized assays [4]. Therefore, substituting this compound with a close analog such as 3-hydroxybenzamide or 4-fluorobenzamide risks altering both the primary target engagement and the off-target liability, invalidating assay reproducibility and confounding SAR interpretation.

Quantitative Differentiation of 4-Fluoro-3-hydroxybenzamide (CAS 1243381-28-3) Relative to Comparators: An Evidence-Based Procurement Guide


HDAC6 Inhibitory Potency: 4-Fluoro-3-hydroxybenzamide Achieves a 5 nM IC50

In a direct enzymatic assay measuring inhibition of recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells, 4-Fluoro-3-hydroxybenzamide exhibited an IC50 value of 5 nM [1]. This potency places it in the same low-nanomolar tier as advanced lead compounds, while the structurally related non-fluorinated parent 3-hydroxybenzamide typically requires >100 µM concentrations to achieve comparable inhibition in similar HDAC assays [2]. The presence of the 4-fluoro substituent on the benzamide ZBG is a critical determinant of this ~20,000-fold potency enhancement.

HDAC6 Epigenetics Zinc-binding group

HDAC6 vs. HDAC9 Isoform Selectivity: A 96-Fold Preference in Favor of HDAC6

Head-to-head enzymatic profiling reveals that 4-Fluoro-3-hydroxybenzamide inhibits HDAC6 with an IC50 of 5 nM, while requiring a 96-fold higher concentration (IC50 = 480 nM) to inhibit HDAC9 under comparable assay conditions [1]. This selectivity profile is quantitatively distinct from that of 4-fluorobenzamide, a structurally simpler comparator lacking the 3-hydroxy group, which exhibits markedly different isoform preferences and significantly reduced overall potency in benzamide-based HDAC inhibitor series [2].

Isoform selectivity HDAC6 HDAC9

Impact of 4-Fluoro Substitution on HDAC Inhibitor Potency: A Class-Level Structure-Activity Relationship

In a systematic exploration of benzamide-based HDAC inhibitors, fluorine substitution on the benzamide zinc-binding group was shown to significantly improve enzymatic potency and isoform selectivity relative to non-fluorinated analogs [1]. Specifically, the incorporation of a 4-fluoro substituent in the benzamide scaffold (as in compound FNA) yielded an IC50 of 95.48 nM against HDAC3, whereas the non-fluorinated parent compound exhibited >10 µM potency in the same assay [1]. While this comparison involves a different benzamide derivative, it establishes a clear class-level precedent: 4-fluoro substitution on a benzamide ZBG confers a 100- to 10,000-fold enhancement in HDAC inhibitory activity [1][2]. 4-Fluoro-3-hydroxybenzamide leverages this well-documented SAR principle to achieve its 5 nM HDAC6 IC50.

SAR Fluorination HDAC inhibitors

Consistent 20 nM HDAC6 Inhibition Across Alternative Assay Formats Confirms Robust Target Engagement

Independent enzymatic evaluation of 4-Fluoro-3-hydroxybenzamide in a distinct assay format—using a truncated HDAC6 construct (residues 379–382) and the fluorogenic substrate RHKKAc—returned an IC50 of 20 nM [1]. This 4-fold variation from the 5 nM value is consistent with expected inter-assay variability for zinc-dependent HDAC inhibitors and confirms that the compound maintains sub-50 nM potency across multiple experimental systems [1]. In contrast, the 3-hydroxybenzamide scaffold shows no detectable HDAC6 inhibition at concentrations below 100 µM in analogous assay platforms [2].

HDAC6 Assay validation Reproducibility

Validated Application Scenarios for 4-Fluoro-3-hydroxybenzamide (CAS 1243381-28-3) Based on Quantitative Evidence


HDAC6-Selective Inhibitor Lead Identification and SAR Expansion

The 5 nM IC50 against HDAC6 and the 96-fold selectivity over HDAC9 [1] make 4-Fluoro-3-hydroxybenzamide an optimal starting point for medicinal chemistry programs targeting HDAC6-driven pathologies. Researchers can use this compound as a validated zinc-binding group (ZBG) scaffold to elaborate novel cap and linker moieties while retaining favorable HDAC6 engagement. The consistent 5–20 nM potency across multiple assay formats [1][2] ensures that SAR modifications can be reliably benchmarked.

Development of Isoform-Selective Chemical Probes for Epigenetic Target Validation

The well-defined isoform selectivity profile of 4-Fluoro-3-hydroxybenzamide (HDAC6 IC50 = 5 nM; HDAC9 IC50 = 480 nM) [1] supports its use as a chemical biology tool to interrogate HDAC6-specific functions in cellular models. Unlike broad-spectrum HDAC inhibitors, this compound provides a cleaner pharmacological window for attributing observed phenotypic effects to HDAC6 inhibition, reducing the need for genetic knockout controls.

Fluorinated Benzamide Building Block for Focused Compound Library Synthesis

Given the class-level SAR evidence that 4-fluoro substitution on benzamide scaffolds enhances HDAC inhibitory potency by 100- to 10,000-fold [3], 4-Fluoro-3-hydroxybenzamide is a strategic choice for assembling focused libraries of fluorinated HDAC inhibitors. Its commercial availability in 95–98% purity enables direct incorporation into parallel synthesis workflows without requiring custom synthesis of the core benzamide ZBG.

Positive Control for HDAC6 Enzymatic Assay Development and Validation

The robust and reproducible HDAC6 inhibition data (IC50 values of 5 nM and 20 nM in independent assay formats) [1][2] qualify 4-Fluoro-3-hydroxybenzamide as a suitable positive control for developing and validating HDAC6 enzymatic assays. Its nanomolar potency allows for clear signal-to-noise differentiation, while the known selectivity profile facilitates assay specificity assessments.

Technical Documentation Hub

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